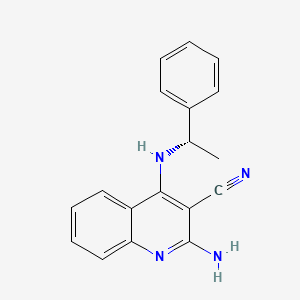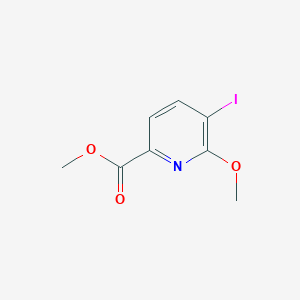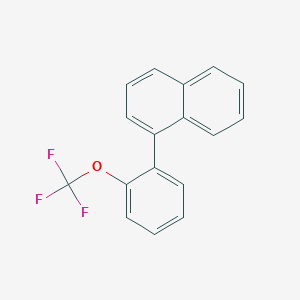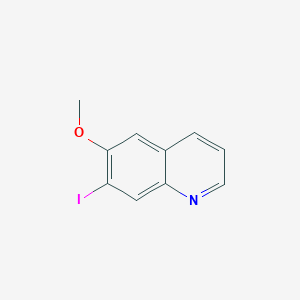
9-Benzyl-6-phenyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-phenyl-9H-purine is a synthetic purine derivative characterized by the presence of benzyl and phenyl groups attached to the purine ring Purines are fundamental components of nucleic acids, making them crucial in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-phenyl-9H-purine typically involves the benzylation and phenylation of purine derivatives. One common method starts with the preparation of 2,6-dichloropurine, which can be synthesized from xanthine or adenine. The dichloropurine is then subjected to benzylation and phenylation reactions under controlled conditions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while phenylation can be carried out using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6-phenyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the purine ring or the attached benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives .
Applications De Recherche Scientifique
9-Benzyl-6-phenyl-9H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and as a model compound for studying purine chemistry.
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as DAPK-1, which plays a role in apoptosis. The compound’s ability to induce cell death by apoptosis makes it a promising candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyl-9-phenylpurine: Similar in structure but with different substitution patterns.
9-Benzyl-6-(2-furyl)purine: Contains a furan ring instead of a phenyl group.
9-Benzyl-6-aminopurine: Features an amino group at the 6-position instead of a phenyl group
Uniqueness
9-Benzyl-6-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential as a versatile compound in various research fields .
Propriétés
Numéro CAS |
83135-02-8 |
|---|---|
Formule moléculaire |
C18H14N4 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
9-benzyl-6-phenylpurine |
InChI |
InChI=1S/C18H14N4/c1-3-7-14(8-4-1)11-22-13-21-17-16(19-12-20-18(17)22)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
Clé InChI |
WLEVNCRQTDYJDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)


![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)


![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)




![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)

